molecular formula C17H15N3O4 B14912329 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide

Katalognummer: B14912329
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: PMQPTNMVMMWQTO-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an allyl group, a hydroxybenzylidene moiety, and a nitrobenzohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.

    Industrial Applications: Potential use in the development of new polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-Allyl-2-hydroxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
  • N’-(3-Allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
  • N’-(3-Allyl-2-hydroxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl group and the hydroxybenzylidene moiety also contributes to its unique properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C17H15N3O4/c1-2-4-12-5-3-6-14(16(12)21)11-18-19-17(22)13-7-9-15(10-8-13)20(23)24/h2-3,5-11,21H,1,4H2,(H,19,22)/b18-11+

InChI-Schlüssel

PMQPTNMVMMWQTO-WOJGMQOQSA-N

Isomerische SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Kanonische SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.